Myricitrine

Vue d'ensemble

Description

La myricitrine, également connue sous le nom de myricétine-3-O-α-rhamnoside, est un glycoside de flavonol d'origine naturelle. On la trouve dans divers fruits, légumes et plantes tels que Tapirira guianensis, Polygonum multiflorum, Myrcia multiflora, Myrciaria floribunda et le renouée maritime (Polygonum maritimum). La this compound est un métabolite secondaire des plantes et est synthétisée à partir de la phénylalanine par la voie du phénylpropanoïde. Ce composé présente une large gamme d'activités biologiques, notamment des effets anti-inflammatoires, anticancéreux, antidiabétiques et cardio-/neuro-/hépatoprotecteurs .

Applications De Recherche Scientifique

Myricitrin has a wide range of scientific research applications:

Chemistry: Myricitrin is studied for its antioxidant properties and its ability to scavenge free radicals.

Biology: It is used to investigate its effects on cellular processes, including anti-inflammatory and anti-cancer activities.

Medicine: Myricitrin is explored for its potential therapeutic effects in treating diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

Industry: Myricitrin is used in the development of functional foods, cosmetics, and pharmaceuticals due to its bioactive properties .

Mécanisme D'action

Target of Action

Myricitrin, also known as Myricetin-3-O-α-rhamnoside, is a member of flavonols . It primarily targets the NOX enzyme complex and acts as an inhibitor of nitric oxide and protein kinase C . These targets play crucial roles in various biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and cardio-/neuro-/hepatoprotective activities .

Mode of Action

Myricitrin interacts with its targets by attenuating the assembly of the NOX enzyme complex (gp91 phox and p47 phox), thereby decreasing NOX-derived reactive oxygen species (ROS) . This interaction results in changes such as anti-inflammatory, anti-cancer, and anti-diabetic effects .

Biochemical Pathways

Myricitrin is a secondary metabolite of plants synthesized from phenylalanine by the phenylpropanoid pathway . The general pathway starts from the conversion of L-phenylalanine into cinnamic acid under the catalysis of phenylalanine ammonia lyase (PAL) . Myricitrin is biotransformed via two major metabolic pathways: deglycosylation and dihydroxylation .

Pharmacokinetics

The pharmacokinetics of myricitrin display linear characteristics within the tested dosage range . The permeability coefficient of oral chemotherapy drug, docetaxel, increased by 3.5-fold after the addition of myricitrin, implying that the improvement of bioavailability for docetaxel was mainly due to the enhanced gastrointestinal absorption .

Result of Action

Myricitrin exhibits various biological activities, such as anti-inflammatory, anti-cancer, anti-diabetic, as well as cardio-/neuro-/hepatoprotective activities . These effects have been demonstrated in both in vitro and in vivo models . For instance, myricitrin’s anti-inflammatory potential was confirmed in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, macrophages J774A.1, and different animal models .

Action Environment

The action of myricitrin can be influenced by environmental factors. For instance, myricitrin should be stored under low temperature and weak acid conditions to maintain its stability . Furthermore, the presence of myricitrin in various plants suggests that it is a secondary metabolite of plants in response to biotic and abiotic stresses .

Analyse Biochimique

Biochemical Properties

Myricitrin interacts with various enzymes, proteins, and other biomolecules. It is synthesized from phenylalanine by the phenylpropanoid pathway, similar to other phenolic compounds . Myricitrin exerts its biological activities through these interactions, playing a significant role in biochemical reactions .

Cellular Effects

Myricitrin has been shown to have a variety of effects on cells and cellular processes. It has been demonstrated to exert anti-inflammatory, anti-cancer, anti-diabetic, and cardio-/neuro-/hepatoprotective activities . These effects have been observed in both in vitro and in vivo models .

Molecular Mechanism

Myricitrin exerts its effects at the molecular level through various mechanisms. It has been shown to have considerable antioxidant ability due to the five hydroxyl groups in its structure, exhibiting stronger free radical scavenging activity than other flavonol rhamnosides or quercetin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myricitrin have been observed to change over time. For instance, Myricitrin was found to be stable in simulated gastric fluids and buffer solutions (pH 1.2), while it underwent a pseudo-first-order kinetic degradation in simulated intestinal fluids and buffer solutions (pH 6.8), indicating potential instability of Myricitrin in the duodenum .

Dosage Effects in Animal Models

The effects of Myricitrin have been observed to vary with different dosages in animal models. For instance, Myricitrin was found to decrease serum glucose levels and improve body weight in diabetic rats .

Metabolic Pathways

Myricitrin is involved in various metabolic pathways. It is a secondary metabolite of plants and is synthesized from phenylalanine by the phenylpropanoid pathway .

Transport and Distribution

It is known that Myricitrin is a secondary metabolite of plants and is synthesized from phenylalanine by the phenylpropanoid pathway .

Subcellular Localization

Due to its potent antioxidant ability, it is likely that Myricitrin may be localized in areas of the cell where oxidative stress is prevalent .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La myricitrine peut être synthétisée par la voie du phénylpropanoïde, qui implique plusieurs réactions enzymatiques. La voie commence par la conversion de la phénylalanine en acide cinnamique, suivie d'étapes d'hydroxylation et de glycosylation pour produire la this compound. Les enzymes clés impliquées comprennent la phénylalanine ammonia-lyase, la cinnamate-4-hydroxylase et la flavonoid-3-O-glycosyltransférase .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction à partir de sources végétales. Le processus d'extraction comprend l'extraction par solvant, la purification par des techniques chromatographiques et la cristallisation. La chromatographie liquide haute performance (CLHP) est couramment utilisée pour déterminer la pureté et la concentration de this compound dans le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La myricitrine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former la myricétine, sa forme aglycone.

Réduction : Les réactions de réduction peuvent convertir la this compound en dihydromyricétine.

Hydrolyse : La this compound peut être hydrolysée pour libérer la myricétine et le rhamnose.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Hydrolyse : Une hydrolyse acide ou enzymatique peut être utilisée pour décomposer la this compound.

Principaux produits :

Oxydation : Myricétine

Réduction : Dihydromyricétine

Hydrolyse : Myricétine et rhamnose

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : La this compound est étudiée pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres.

Biologie : Elle est utilisée pour étudier ses effets sur les processus cellulaires, y compris les activités anti-inflammatoires et anticancéreuses.

Médecine : La this compound est explorée pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le diabète, les maladies cardiovasculaires et les maladies neurodégénératives.

Industrie : La this compound est utilisée dans le développement d'aliments fonctionnels, de cosmétiques et de produits pharmaceutiques en raison de ses propriétés bioactives .

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : La this compound piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène à partir de ses groupes hydroxyle.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase et la lipooxygénase.

Activité anticancéreuse : La this compound induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les voies de prolifération cellulaire.

Activité cardioprotectrice : Elle améliore la fonction endothéliale et réduit la peroxydation lipidique, protégeant ainsi contre les maladies cardiovasculaires .

Comparaison Avec Des Composés Similaires

La myricitrine est souvent comparée à d'autres glycosides de flavonol tels que la quercitrine (quercétine-3-O-rhamnoside) et la rutine (quercétine-3-O-rutinoside). Si tous ces composés présentent des propriétés antioxydantes et anti-inflammatoires, la this compound est unique en raison de son activité de piégeage des radicaux libres plus élevée et de ses effets anticancéreux plus importants. Les composés similaires comprennent :

- Quercitrine

- Rutin

- Kaempférol-3-O-rhamnoside

- Isorhamnétine-3-O-rhamnoside .

La combinaison unique d'activités biologiques de la this compound et ses applications thérapeutiques potentielles en font un composé d'un intérêt majeur dans divers domaines de la recherche scientifique.

Activité Biologique

Myricitrin, a flavonoid glycoside derived from myricetin, has garnered attention for its diverse biological activities. This compound is primarily found in various plants, including the leaves of Myrica cerifera and Nymphaea odorata. The following sections detail the biological activities of myricitrin, including its pharmacological effects, mechanisms of action, and relevant research findings.

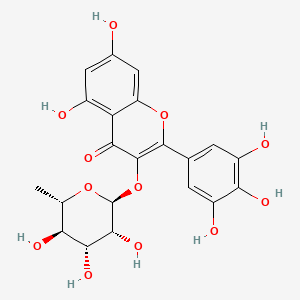

Chemical Structure and Properties

Myricitrin is chemically defined as myricetin 3-O-β-D-galactopyranoside. Its structure allows it to interact with various biological systems, contributing to its pharmacological properties.

Pharmacological Activities

Myricitrin exhibits a range of biological activities, including:

- Antioxidant Activity : Myricitrin has been shown to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and related diseases .

- Anti-inflammatory Effects : Research indicates that myricitrin can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory conditions .

- Anticancer Properties : Studies have demonstrated that myricitrin can induce apoptosis in cancer cells, inhibit tumor growth, and suppress metastasis through various pathways . For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating cell cycle progression.

- Antidiabetic Effects : Myricitrin has shown promise in improving insulin sensitivity and reducing blood glucose levels in diabetic models. It enhances the activity of glucose transporters and modulates metabolic pathways associated with diabetes .

- Neuroprotective Effects : Preliminary studies suggest that myricitrin may protect neuronal cells from oxidative damage and apoptosis, indicating potential for neurodegenerative disease treatment .

The biological activities of myricitrin are attributed to several mechanisms:

- Antioxidant Mechanism : Myricitrin enhances the body's antioxidant defenses by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Cell Signaling Pathways : Myricitrin interacts with various signaling pathways, including the NF-kB pathway, which is crucial for regulating inflammation and immune responses .

- Gene Expression Modulation : It influences gene expression related to apoptosis and cell cycle regulation, promoting programmed cell death in cancer cells while protecting normal cells .

Case Studies and Research Findings

Several studies highlight the efficacy of myricitrin in various biological contexts:

- Study on Anticancer Activity : A study published in the Journal of Agricultural and Food Chemistry reported that myricitrin significantly inhibited the growth of human breast cancer cells by inducing apoptosis via mitochondrial pathways .

- Diabetes Management Research : In animal models of diabetes, myricitrin administration resulted in decreased blood glucose levels and improved insulin sensitivity compared to control groups .

- Neuroprotective Study : A recent investigation demonstrated that myricitrin could attenuate oxidative stress-induced neuronal cell death in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOADKBABEMIQ-OWMUPTOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170771 | |

| Record name | Myricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder or mass, Slight bayberry aroma | |

| Record name | Myricitrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | Myricitrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17912-87-7 | |

| Record name | Myricitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17912-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017912877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRICITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z0ZO61WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.